molecular formula C15H14BrNO4 B14416782 Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate CAS No. 80199-28-6

Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate

Cat. No.: B14416782
CAS No.: 80199-28-6
M. Wt: 352.18 g/mol
InChI Key: YJBLVEJAZGAUJP-UHFFFAOYSA-N
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Description

Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound with a complex structure that includes bromine, methoxy, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various binding interactions, while the carbamate group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-methoxybenzoate
  • 3-Bromo-4-methoxybenzaldehyde
  • N-Methyl 4-bromo-3-methoxybenzamide

Uniqueness

Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80199-28-6

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

methyl N-[3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate

InChI

InChI=1S/C15H14BrNO4/c1-19-11-4-6-12(7-5-11)21-14-8-3-10(9-13(14)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18)

InChI Key

YJBLVEJAZGAUJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Br

Origin of Product

United States

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